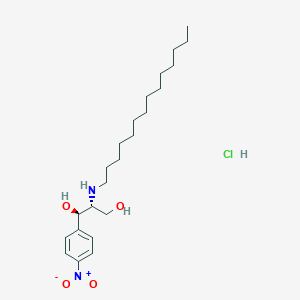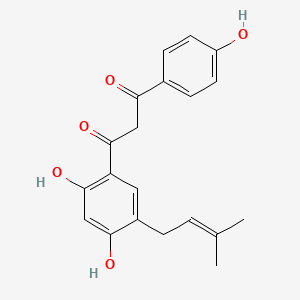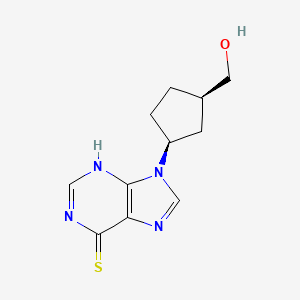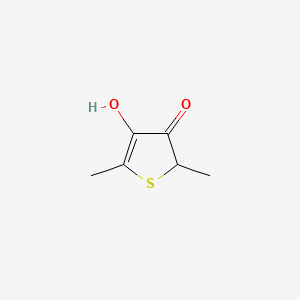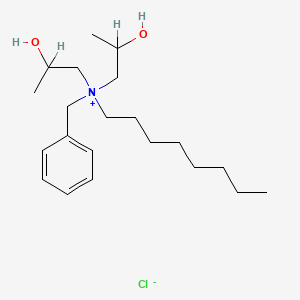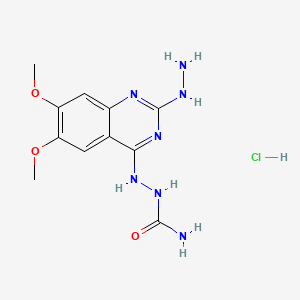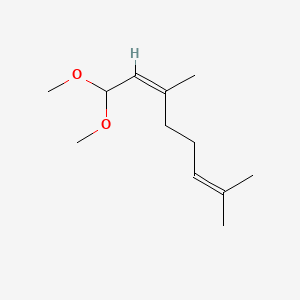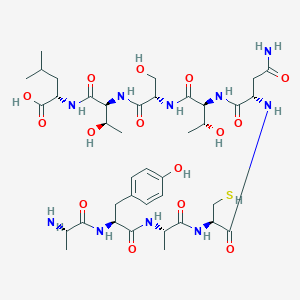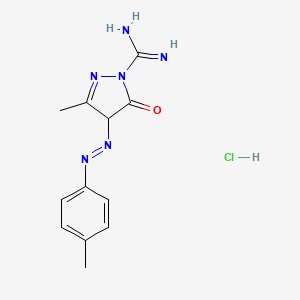
3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride is a synthetic organic compound belonging to the pyrazoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride. The reaction is carried out in ethanol with a small amount of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent volume, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated its potential as an antibacterial, antifungal, and anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of dyes and pigments due to its azo group. It may also find applications in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-5-oxo-4-(phenylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- 3-Methyl-5-oxo-4-(p-chlorophenylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- 3-Methyl-5-oxo-4-(p-nitrophenylazo)-2-pyrazoline-1-carboxamidine hydrochloride
Uniqueness
Compared to similar compounds, 3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride is unique due to the presence of the p-tolylazo group
Propriétés
Numéro CAS |
94466-68-9 |
|---|---|
Formule moléculaire |
C12H15ClN6O |
Poids moléculaire |
294.74 g/mol |
Nom IUPAC |
3-methyl-4-[(4-methylphenyl)diazenyl]-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H14N6O.ClH/c1-7-3-5-9(6-4-7)15-16-10-8(2)17-18(11(10)19)12(13)14;/h3-6,10H,1-2H3,(H3,13,14);1H |
Clé InChI |
PARGUGJDRSJCCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




